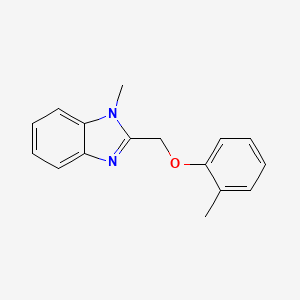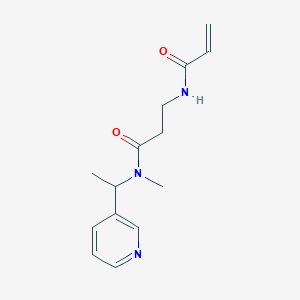
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide acts as a selective antagonist for mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By binding to mGluR5, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide prevents the activation of the receptor by its endogenous ligands, resulting in a reduction in the downstream signaling pathways that are involved in various neurological processes.
生化和生理效应
The biochemical and physiological effects of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide are mediated by its interaction with mGluR5. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. It has also been shown to affect various neurotransmitter systems, including dopamine, glutamate, and GABA.
实验室实验的优点和局限性
The advantages of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in lab experiments include its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to penetrate the blood-brain barrier. However, one limitation of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is its potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in scientific research. One potential application is in the development of novel therapies for neurological disorders, such as Parkinson's disease and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide could also be used to investigate the role of mGluR5 in other neurological processes, such as pain and anxiety. Additionally, future studies could focus on optimizing the pharmacokinetic properties of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is a selective antagonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its well-characterized pharmacological profile and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of mGluR5 in various neurological processes. Future research is needed to fully understand the potential of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide as a therapeutic agent and to optimize its pharmacokinetic properties.
合成方法
The synthesis of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents and catalysts to produce the final product. The synthesis process has been optimized to produce high yields and purity of the compound.
科学研究应用
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has also been used to study the effects of mGluR5 on synaptic plasticity and learning and memory.
属性
IUPAC Name |
N-methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-13(18)16-9-7-14(19)17(3)11(2)12-6-5-8-15-10-12/h4-6,8,10-11H,1,7,9H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPEFZGEDLPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{methyl[1-(pyridin-3-yl)ethyl]carbamoyl}ethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

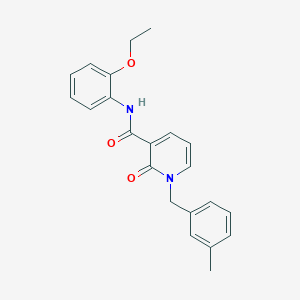
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)
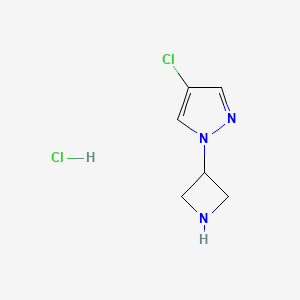
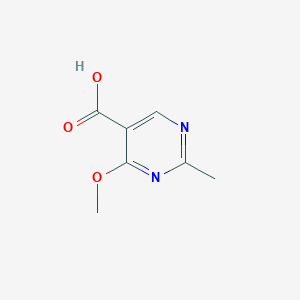
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)
![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
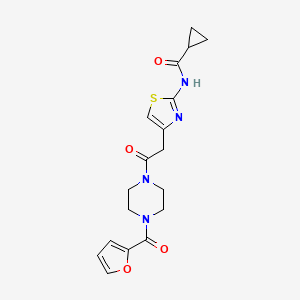
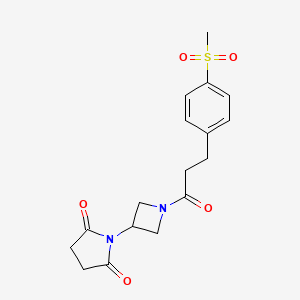
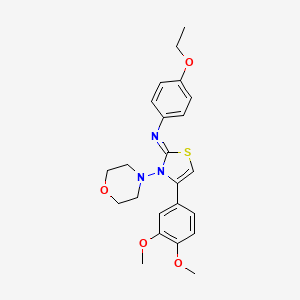
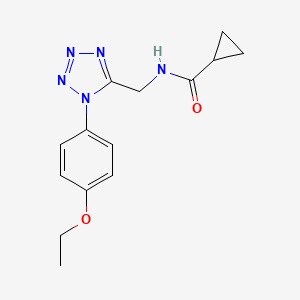
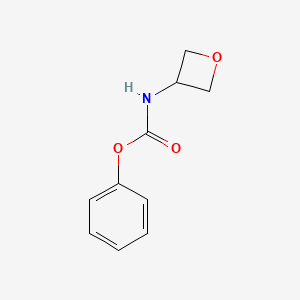
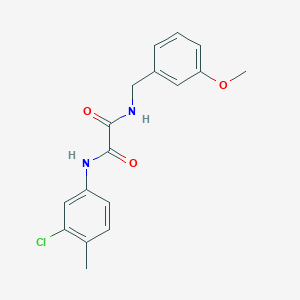
![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)
